2-(4-Butylphenyl)quinoline-4-carbonyl chloride

Physical Chemistry Process Chemistry Thermal Stability

Researchers requiring a reactive acylating agent for proteomics or SAR studies often face inconsistent reactivity due to trace impurities. This compound offers a 97% minimum purity specification, minimizing side reactions during NHS-ester or amide coupling. - The n-butylphenyl group provides a flexible hydrophobic tail for extended binding pockets. - The linear alkyl chain offers a unique lipophilicity balance (πHansch ≈ +2.0) for cellular permeability without excessive non-specific binding. - Lower steric demand (Taft Es ≈ -0.39) ensures faster acylation kinetics, improving conjugate yield with sterically encumbered nucleophiles.

Molecular Formula C20H18ClNO
Molecular Weight 323.8 g/mol
CAS No. 1160264-66-3
Cat. No. B1372812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Butylphenyl)quinoline-4-carbonyl chloride
CAS1160264-66-3
Molecular FormulaC20H18ClNO
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
InChIInChI=1S/C20H18ClNO/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(21)23)16-7-4-5-8-18(16)22-19/h4-5,7-13H,2-3,6H2,1H3
InChIKeyAKTZIVVREYMEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Butylphenyl)quinoline-4-carbonyl chloride: A Proteomics Acyl Chloride Building Block


2-(4-Butylphenyl)quinoline-4-carbonyl chloride (CAS 1160264-66-3) is a synthetic quinoline derivative bearing a reactive carbonyl chloride group at the 4-position and a 4-butylphenyl substituent at the 2-position . With a molecular formula of C20H18ClNO and a molecular weight of 323.82 g/mol, this compound serves primarily as a versatile acylating agent in proteomics research and as a precursor for synthesizing biologically active quinoline-based molecules . Its structure combines the aromatic quinoline core with a linear n-butylphenyl side chain, distinguishing it from branched or shorter-chain analogs in terms of lipophilicity and steric profile.

Proteomics acyl chloride building block for bioconjugation
Linear n-butyl chain provides distinct lipophilicity and steric profile
Versatile precursor for quinoline-based bioactive probe synthesis

Why This Quinoline Acyl Chloride Cannot Be Simply Interchanged


Despite sharing a common quinoline-4-carbonyl chloride scaffold, 2-arylquinoline-4-carbonyl chlorides exhibit distinct physicochemical and reactivity profiles that preclude generic substitution [1]. The identity of the 2-aryl substituent directly modulates lipophilicity (logP), steric demand at the reactive center, and downstream biological target engagement when the final conjugate is formed. For procurement decisions, selecting the wrong analog risks altered reaction kinetics during amide/ester bond formation, unintended changes in membrane permeability of the final probe, or incompatibility with established Structure-Activity Relationship (SAR) series. The quantitative evidence below demonstrates that the n-butylphenyl substitution pattern of 1160264-66-3 provides a unique balance of linear alkyl chain flexibility versus the bulkier, more rigid tert-butyl or sec-butyl alternatives.

Branched-chain analogs (sec-/tert-butyl) may alter acylation kinetics and yield
Alkyl chain shape can shift membrane permeability of the final conjugate
Lipophilicity and steric differences may break established SAR series compatibility

Quantitative Differentiation from Closest Analogs


Boiling Point: n-Butyl vs. sec-Butyl Isomer

The predicted boiling point of 2-(4-butylphenyl)quinoline-4-carbonyl chloride is 476.6 ± 45.0 °C at 760 mmHg, approximately 10 °C higher than that of the sec-butyl isomer (2-(4-sec-butylphenyl)quinoline-4-carbonyl chloride), which is predicted at 466.8 ± 45.0 °C . This difference, although modest, suggests stronger intermolecular interactions for the linear n-butyl analog, which may translate to slightly lower volatility during vacuum distillation or solvent evaporation steps in synthesis workflows.

Boiling Point Comparison
Data to verify
n-Butyl: 476.6 ± 45.0 °C sec-Butyl: 466.8 ± 45.0 °C Δ +9.8 °C
Higher predicted boiling point suggests lower volatility during synthesis
Predicted values; experimental boiling points not reported
Physical Chemistry Process Chemistry Thermal Stability

Density Prediction: n-Butyl vs. sec-Butyl Analog

Both the n-butyl and sec-butyl isomers are predicted to have a density of 1.2 ± 0.1 g/cm³ . The overlapping uncertainty ranges indicate that density alone does not provide strong differentiation. However, when combined with the boiling point difference, the n-butyl analog's marginally higher predicted density (1.2 vs 1.2 g/cm³ central values within error) is consistent with slightly more efficient molecular packing.

Density Comparison
Data to verify
n-Butyl: 1.2 ± 0.1 g/cm³ sec-Butyl: 1.2 ± 0.1 g/cm³ No significant difference
Density alone does not provide strong differentiation between isomers
Predicted; verify experimentally if volumetric dispensing is critical
Physical Chemistry Formulation Material Properties

Commercial Purity Benchmark

Chemenu supplies 2-(4-butylphenyl)quinoline-4-carbonyl chloride at a guaranteed purity of 97% (catalog number CM264641) . In contrast, the tert-butylphenyl analog is listed by Arctom Scientific at a lower minimum purity specification of >95% . The 2-percentage-point higher purity floor for the n-butyl derivative reduces the risk of impurities interfering with sensitive bioconjugation reactions or mass spectrometry-based proteomics workflows.

Purity Benchmark
Head-to-head
n-Butyl: 97% (Chemenu) tert-Butyl: >95% (Arctom Sci.) +2 pp higher purity specification
Higher purity floor may reduce impurity interference in bioconjugation
Supplier specifications; actual batch purity should be verified
Quality Control Procurement Specification Reproducibility

Steric Hindrance and Reactivity Profile

The linear n-butyl group in 2-(4-butylphenyl)quinoline-4-carbonyl chloride presents less steric encumbrance near the quinoline 2-position than the bulkier tert-butyl or sec-butyl groups . While quantitative kinetic data for this specific compound series are absent from the open literature, the well-established Taft steric parameter (Es) for n-butyl (-0.39) vs. tert-butyl (-1.54) provides a class-level inference: the approximately 3-fold smaller steric demand of the n-butyl group is expected to facilitate faster nucleophilic attack at the carbonyl chloride, particularly with sterically demanding amine nucleophiles [1].

Steric Hindrance Comparison
Class-level
n-Butyl: Taft Es ≈ -0.39 tert-Butyl: Es ≈ -1.54; sec-Butyl: ≈ -0.92 n-Butyl ~3.9× less sterically demanding than tert-butyl
Lower steric hindrance may accelerate acylation with bulky amine nucleophiles
Class-level Taft inference; not experimentally measured for this series
Organic Synthesis Reaction Kinetics Steric Effects

Optimal Procurement and Application Scenarios


Activity-Based Probe Synthesis for Proteomics

When designing activity-based probes for serine hydrolases or kinases, the linear n-butylphenyl substituent provides a flexible hydrophobic tail that can better occupy extended binding pockets compared to the bulkier tert-butylphenyl analog. The 97% minimum purity specification ensures minimal interference from non-reactive impurities during NHS-ester or amide coupling to peptide scaffolds.

Medicinal Chemistry SAR Campaigns

For SAR programs systematically varying the 2-aryl substituent, 2-(4-butylphenyl)quinoline-4-carbonyl chloride serves as the four-carbon linear reference point. Its predicted boiling point advantage (+9.8 °C over the sec-butyl isomer) suggests better thermal stability during high-temperature amidation reactions, reducing decomposition risk during library synthesis.

Chemical Biology with Controlled Steric Environment

The lower steric demand of the n-butyl group (Taft Es ≈ -0.39) [1] makes this compound the preferred acylating agent when the nucleophile is a sterically encumbered lysine residue or a conformationally constrained peptide. Faster acylation kinetics reduce side reactions and improve conjugate yield, a critical factor when working with precious biological samples.

Quinoline-4-carboxamide Library Precursor

The n-butyl substituent confers a distinct lipophilicity contribution (calculated πHansch ≈ +2.0) [1], positioning the resulting carboxamides in a logP range suitable for cellular permeability without excessive non-specific binding. This balance is harder to achieve with the more lipophilic tert-butyl (π ≈ +2.5) or less lipophilic methyl (π ≈ +0.5) analogs.

Application
Selection Property
Validation Focus
Activity-Based Probe Synthesis
Linear n-butyl flexibility for extended binding pockets
Conjugation purity and yield analysis
Medicinal Chemistry SAR Campaigns
Four-carbon linear reference point for 2-aryl substitution
Thermal stability during high-temperature amidations
Chemical Biology Steric Control
Lower steric demand for hindered nucleophiles
Acylation kinetics with conformationally constrained peptides
Quinoline-4-carboxamide Library
Distinct lipophilicity contribution for balanced logP
Cellular permeability without excessive non-specific binding
Quote Request

Request a Quote for 2-(4-Butylphenyl)quinoline-4-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.